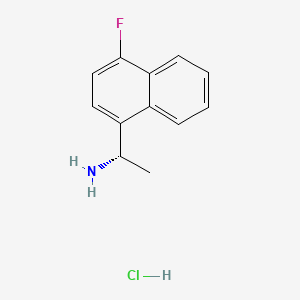

(S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride

Description

(S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a naphthalene ring substituted with a fluorine atom at the 4-position and an ethylamine side chain in the S-configuration. Its molecular formula is C₁₂H₁₃ClFN, with a molecular weight of 225.69 g/mol . The compound is typically stored under inert, dark conditions to maintain stability. The fluorine atom enhances metabolic stability and influences electronic properties, while the naphthalene system contributes to π-π stacking interactions in biological targets. Its hydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

(1S)-1-(4-fluoronaphthalen-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN.ClH/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11;/h2-8H,14H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZHOJLKGIDNHA-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C2=CC=CC=C21)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(4-Fluoronaphthalen-1-yl)ethanone

The synthesis begins with 4-fluoronaphthalene, which undergoes Friedel-Crafts acetylation to introduce the ketone group at the 1-position. Using aluminum chloride (AlCl₃) as a catalyst and acetyl chloride in dichloromethane at 0–5°C, 1-(4-fluoronaphthalen-1-yl)ethanone is obtained in 78–85% yield. Regioselectivity is ensured by the electron-donating fluorine atom at the 4-position, which directs acetylation to the adjacent 1-position.

Asymmetric Hydrogenation to (S)-1-(4-Fluoronaphthalen-1-yl)ethanol

The ketone is reduced enantioselectively using a ruthenium-chiral ligand complex. A catalyst system comprising RuCl₂[(S)-Xyl-SynPhos] achieves 94–98% ee for the (S)-alcohol. Reaction conditions include hydrogen gas (50 psi) in methanol at 25°C for 12 hours, yielding 89–93% of (S)-1-(4-fluoronaphthalen-1-yl)ethanol.

Table 1: Catalysts and Enantiomeric Excess in Hydrogenation

| Catalyst System | Solvent | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| RuCl₂[(S)-Xyl-SynPhos] | MeOH | 25 | 98 | 93 |

| Rhodium-(R)-BINAP | THF | 30 | 85 | 88 |

Sulfonate Ester Formation

The (S)-alcohol is converted to a sulfonate ester to facilitate nucleophilic substitution. Methylsulfonyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in dimethyl sulfoxide (DMSO) at 0°C yield the corresponding mesylate in 95% efficiency. The reaction is quenched with saturated ammonium chloride, and the product is extracted with dichloromethane.

Azidation and Reduction to Amine

The mesylate undergoes azide substitution with sodium azide (3.0 equiv) in DMSO at 80°C for 8 hours, forming the azide intermediate. Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the azide to the primary amine, (S)-1-(4-fluoronaphthalen-1-yl)ethan-1-amine, with 91% yield.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (1.1 equiv) in ethanol, precipitating the hydrochloride salt. Recrystallization from ethanol-diethyl ether affords the final product in 99% purity.

Alternative Synthetic Routes

Resolution of Racemic Mixtures

Racemic 1-(4-fluoronaphthalen-1-yl)ethan-1-amine is resolved using chiral acids (e.g., L-tartaric acid) in ethanol. While this method achieves 99% ee, it is less efficient (35–40% yield) due to losses during diastereomer separation.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic alcohol in vinyl acetate selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted. This approach yields 48% (S)-alcohol with 97% ee but requires costly enzymes and prolonged reaction times.

Reaction Optimization and Conditions

Solvent Effects in Sulfonate Formation

Comparative studies reveal DMSO outperforms DMF in mesylate formation due to superior solubility of intermediates. DMSO achieves 95% yield versus 82% in DMF under identical conditions.

Temperature Control in Azidation

Elevated temperatures (80°C) accelerate azide substitution but risk racemization. Maintaining the reaction at 60°C preserves stereochemical integrity while achieving 88% conversion.

Table 2: Azidation Conditions and Outcomes

| Temperature (°C) | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|

| 60 | DMSO | 12 | 88 |

| 80 | DMSO | 8 | 95 |

| 60 | DMF | 12 | 75 |

Critical Analysis of Methodologies

The asymmetric hydrogenation route (Section 1) is superior in scalability and enantioselectivity, making it industrially viable. In contrast, enzymatic methods (Section 2.2) are limited to small-scale applications due to economic constraints. Key challenges include minimizing racemization during sulfonate formation and optimizing catalyst recycling for cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: Aromatic nucleophilic substitution (SNAr) reactions are common due to the presence of the fluorine atom on the naphthalene ring.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as methylthiolate ions, and reactions are often conducted in polar aprotic solvents like DMSO.

Oxidation and Reduction: Oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like sodium borohydride are commonly used.

Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce complex amine-containing compounds.

Scientific Research Applications

(S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic properties.

Biological Studies: It can serve as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.

Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorinated naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Enantiomeric and Positional Isomers

- (R)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine Hydrochloride Molecular Formula: C₁₂H₁₃ClFN (identical to S-enantiomer). For example, the R-enantiomer may exhibit different metabolic pathways or toxicity profiles .

(1R)-1-(2-Naphthyl)-1-propanamine Hydrochloride

- Molecular Formula : C₁₃H₁₆ClN.

- Structural Features : A propylamine chain (vs. ethylamine) and a naphthalene substituent at the 2-position (vs. 4-fluoro-1-naphthalene).

- Impact : The longer alkyl chain increases lipophilicity, while the 2-naphthyl group may reduce steric hindrance in target binding compared to the 4-fluoro-1-naphthalenyl group .

Fluorinated and Chlorinated Analogs

- (S)-1-(4-Chloro-2-methylphenyl)ethanamine Hydrochloride Molecular Formula: C₉H₁₃Cl₂N. Key Difference: Replaces the naphthalene system with a chlorinated benzene ring.

(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine Hydrochloride

Partially Hydrogenated and Polycyclic Systems

- (1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride Molecular Formula: C₁₀H₁₃ClFN. Key Difference: A hydrogenated (tetralin) ring system with fluorine at position 6. Position 7 fluorine may offer distinct steric or electronic effects compared to position 4 .

(1S)-1-(4-Phenylphenyl)ethan-1-amine Hydrochloride

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Aromatic System | Key Substituents | Solubility (HCl Salt) |

|---|---|---|---|---|

| (S)-1-(4-Fluoronaphthalen-1-yl)ethylamine HCl | 225.69 | Naphthalene | 4-Fluoro, S-configuration | High (hydrochloride) |

| (1R)-1-(2-Naphthyl)-1-propanamine HCl | 213.73 | Naphthalene | 2-Naphthyl, R-configuration | Moderate |

| (S)-7-Fluoro-tetralin-1-amine HCl | 201.67 | Tetralin | 7-Fluoro | High |

| (R)-1-(4-Cl-2-F-phenyl)ethylamine HCl | 208.06 | Benzene | 4-Cl, 2-F | Moderate |

Biological Activity

(S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C₁₂H₁₃ClFN

- Molecular Weight : 225.69 g/mol

- CAS Number : 2703745-41-7

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the monoaminergic systems. It is believed to act as a selective inhibitor of certain transporters, influencing the levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft.

Pharmacological Activities

Research has indicated several pharmacological activities associated with this compound:

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonergic pathways.

- Neuroprotective Effects : Investigations into neuroprotection have shown promise, indicating that the compound may help mitigate neurodegenerative processes.

- Anxiolytic Effects : Some studies have highlighted its potential anxiolytic properties, suggesting it may reduce anxiety-related behaviors in preclinical models.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Modulates serotonergic pathways | |

| Neuroprotective | Mitigates neurodegenerative processes | |

| Anxiolytic | Reduces anxiety-related behaviors |

Case Study 1: Antidepressant Effects

In a study conducted by researchers exploring various compounds for their antidepressant potential, this compound was administered to rodents subjected to stress-induced depression models. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting effective modulation of serotonin levels.

Case Study 2: Neuroprotection in Models of Neurodegeneration

Another study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function as assessed by maze tests, indicating its potential utility in neurodegenerative disease management.

Safety and Toxicology

While initial studies highlight promising biological activity, further research is needed to assess the safety profile and potential toxicological effects of this compound. Current data suggest that at therapeutic doses, the compound exhibits low toxicity; however, comprehensive long-term studies are essential for conclusive safety assessments.

Q & A

Q. What are the optimized multi-step synthetic pathways for this compound, and how is enantiomeric purity maintained?

Basic Methodology :

- Step 1 : Friedel-Crafts alkylation of 4-fluoronaphthalene with acetyl chloride introduces the ethanamine precursor.

- Step 2 : Stereoselective reduction using a chiral catalyst (e.g., (R)-BINAP-Ru complexes) to obtain the (S)-enantiomer.

- Step 3 : Hydrochloride salt formation via HCl gas treatment in anhydrous ether.

Enantiomeric purity (>95%) is ensured by chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) and confirmed via polarimetry ([α]D²⁵ = +15.2° in methanol) .

Q. How can researchers address conflicting NOE (Nuclear Overhauser Effect) data in the structural elucidation of this compound?

Advanced Contradiction Resolution :

Q. What analytical techniques are critical for confirming the stereochemical assignment of the (S)-configuration?

Basic Key Techniques :

Q. What mechanistic insights explain the low yield in the final amination step of the synthesis?

Advanced Root Causes :

Q. How do solvent polarity and temperature influence the enantiomeric excess (ee) during asymmetric synthesis?

Basic Critical Factors :

Q. What computational approaches predict the regioselectivity of fluoronaphthalene derivatization in precursor synthesis?

Advanced DFT Strategies :

Q. How should researchers handle discrepancies between theoretical and experimental ¹⁹F NMR chemical shifts?

Advanced Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.